(1,2,3-13C3)Prop-2-enoic acid

概要

説明

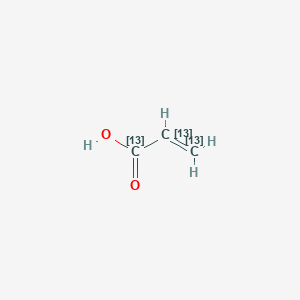

(1,2,3-13C3)Prop-2-enoic acid: Acrylic acid-13C3 , is a compound with the molecular formula C3H4O2 . This compound is a labeled form of prop-2-enoic acid, where the carbon atoms are isotopically enriched with carbon-13. It is a clear, colorless liquid with a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.

準備方法

Synthetic Routes and Reaction Conditions: (1,2,3-13C3)Prop-2-enoic acid can be synthesized through the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound follows similar methods to those used for acrylic acid. The process involves the catalytic oxidation of propylene in the presence of oxygen. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

Esterification Reactions

(1,2,3-¹³C₃)prop-2-enoic acid undergoes esterification with alcohols under acidic conditions to form isotopically labeled esters. This reaction is critical for synthesizing derivatives used in polymer chemistry and analytical applications.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl (1,2,3-¹³C₃)prop-2-enoate |

For example, reaction with methanol in the presence of sulfuric acid yields methyl (1,2,3-¹³C₃)prop-2-enoate, a precursor for labeled polymers .

Hydrogenation

The double bond in (1,2,3-¹³C₃)prop-2-enoic acid is reduced to a single bond via catalytic hydrogenation, producing labeled propanoic acid.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 60 psi, room temperature | (1,2,3-¹³C₃)propanoic acid |

This reaction is analogous to the hydrogenation of crotonic acid (but-2-enoic acid), where palladium catalysts facilitate saturation .

Decarboxylation

Thermal decarboxylation eliminates CO₂, yielding labeled propene. This reaction is significant in studies of pyrolysis and metabolic pathways.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Decarboxylation | Heat (>150°C) | (1,2,3-¹³C₃)propene + CO₂ |

Conjugate Addition (Michael Addition)

The α,β-unsaturated structure allows nucleophilic attack at the β-carbon. For instance, amines or thiols participate in Michael additions to form β-substituted derivatives.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Michael Addition | Ethylamine, basic conditions | β-Amino-(1,2,3-¹³C₃)propanoic acid |

Halogenation

Electrophilic halogens (e.g., Br₂) add across the double bond, forming dihalogenated products.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄, 0°C | 2,3-Dibromo-(1,2,3-¹³C₃)propanoic acid |

This reaction parallels the halogenation of crotonic acid, yielding vicinal dihalides .

Reaction with Ammonia

In the presence of mercury(II) acetate, ammonia reacts to form β-amino acids, such as β-alanine analogs.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amination | NH₃, Hg(OAc)₂, mild conditions | β-Alanine-(1,2,3-¹³C₃) |

Polymerization

(1,2,3-¹³C₃)prop-2-enoic acid polymerizes via free-radical mechanisms, forming labeled poly(acrylic acid).

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Polymerization | Peroxide initiators, heat/light | Poly((1,2,3-¹³C₃)acrylic acid) |

科学的研究の応用

Chemistry: (1,2,3-13C3)Prop-2-enoic acid is used as a precursor in the synthesis of various polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics due to its isotopic labeling.

Biology: In biological research, it is used to trace metabolic pathways and study enzyme-catalyzed reactions involving carboxylic acids.

Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of superabsorbent polymers, adhesives, and coatings .

作用機序

The mechanism of action of (1,2,3-13C3)Prop-2-enoic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, participating in addition and polymerization reactions. Its isotopic labeling allows for detailed studies of reaction mechanisms and pathways, providing insights into the behavior of carboxylic acids in various environments .

類似化合物との比較

Prop-2-enoic acid (Acrylic acid): The non-labeled form of (1,2,3-13C3)Prop-2-enoic acid.

Methacrylic acid: Similar in structure but with a methyl group attached to the alpha carbon.

Crotonic acid: Similar in structure but with a trans double bond.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. This makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology.

生物活性

(1,2,3-13C3)Prop-2-enoic acid, also known as acrylic acid labeled with carbon-13 isotopes, is a compound of significant interest in both chemical and biological research. Its unique isotopic labeling allows for tracing metabolic pathways and studying various biochemical interactions. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in scientific research.

Target Interactions

This compound shares structural similarities with acrylic acid, which is known to interact with various enzymes and proteins. This interaction can influence metabolic processes and enzyme activities within the body. The compound may participate in biochemical reactions such as hydrogenolysis and dehydrohalogenation, contributing to its biological effects.

Biochemical Pathways

Research indicates that acrylic acid derivatives can affect amino acid metabolism and short-chain fatty acid pathways. The presence of the 13C isotopes enhances the ability to trace these pathways in metabolic studies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-tolerated at low doses, making it suitable for tracer studies in animal models. It is metabolized in the body and excreted through various routes, although specific data on its metabolism remain limited.

Cellular Effects

While specific studies on the cellular effects of this compound are scarce, its structural similarity to acrylic acid implies potential interactions with cell signaling pathways and gene expression. Acrylic acid has been shown to affect cellular metabolism; thus, it is plausible that this compound may exhibit similar properties.

Scientific Research

This compound serves multiple roles in scientific research:

- Metabolic Tracing : Its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying enzyme-catalyzed reactions involving carboxylic acids.

- Polymer Synthesis : It is used as a precursor in synthesizing polymers and copolymers due to its reactivity.

Case Studies

Several studies have utilized this compound to investigate metabolic processes. For example:

- Tracer Studies : Research has shown that this compound can be effectively used to trace metabolic pathways in rat models, revealing insights into carboxylic acid metabolism.

- Enzyme Interaction Studies : Studies have demonstrated how similar compounds influence enzyme activity and metabolic processes in vitro.

Chemical Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description | Reagents/Conditions | Major Products |

|---|---|---|---|

| Oxidation | Converts to carbon dioxide and water | Strong oxidizing agents (e.g., potassium permanganate) | CO₂ + H₂O |

| Reduction | Forms propionic acid | Hydrogen gas with metal catalyst (e.g., palladium) | Propionic Acid |

| Substitution | Forms various derivatives | Halogens or nucleophiles | Substituted derivatives |

特性

IUPAC Name |

(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584344 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-54-3 | |

| Record name | (~13~C_3_)Prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。